

Application Notes and Protocols for M4284

Administration in Animal Studies

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Compound of Interest

Compound Name: M4284

Cat. No.: B15566875

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Introduction

M4284 is a potent and selective high-affinity biphenyl mannoside that functions as a FimH antagonist. FimH is a critical adhesin expressed on the surface of uropathogenic Escherichia coli (UPEC), mediating the bacterium's attachment to mannosylated glycoproteins on the surface of host uroepithelial cells.[1][2] By competitively inhibiting FimH, **M4284** effectively prevents the initial step of UPEC colonization in the gut and urinary tract, offering a promising non-antibiotic approach for the treatment and prevention of urinary tract infections (UTIs).[3][4] Preclinical studies in murine models have demonstrated the efficacy of **M4284** in reducing UPEC burden in both the gastrointestinal and urinary tracts.[3]

These application notes provide detailed protocols for the preparation and administration of **M4284** in animal studies, based on established preclinical research. The included data summaries and diagrams are intended to guide researchers in designing and executing their own in vivo efficacy studies.

Data Presentation

Table 1: Efficacy of M4284 in Reducing UPEC Colonization in Mice

Animal Model	UPEC Strain	Treatment Regimen	Dosage	Outcome	Reference
C3H/HeN mice	UTI89	3 oral doses, 8h apart	100 mg/kg	Significantly reduced UTI89 levels in feces, cecum, and colon	
C3H/HeN mice	UTI89	5 doses (3 doses 8h apart, 4th dose 12h later, 5th dose 24h later)	100 mg/kg	Further reduction in UTI89 population; sustained lower UPEC levels 5 days post-treatment	
C3H/HeN mice	EC958, 41.4p, CFT073	3 oral doses, 8h apart	100 mg/kg	Similar percentage reduction in fecal, cecal, and colonic levels for each UPEC strain	
C57BL/6 mice	UTI89	3 oral doses, 8h apart	100 mg/kg	Significant reduction in UTI89 levels, demonstrating efficacy across different host genetic backgrounds	

C3H/HeN mice (concurrent gut and bladder colonization)	UTI89	3 oral doses, 8h apart	100 mg/kg	Simultaneous reduction of UTI89 levels in both the gut and urinary tracts
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Table 2: Pharmacokinetic Profile of M4284 in Mice

Parameter	Value/Observation	Animal Model	Route of Administration	Dosage	Reference
Fecal Concentration	High concentrations maintained for up to 8 hours post-dose	Mice	Oral	Not specified	

Experimental Protocols

Protocol 1: Preparation of M4284 Formulation for Oral Administration

Materials:

- **M4284** compound
- 10% (w/v) cyclodextrin solution in sterile water
- Sterile microcentrifuge tubes
- Vortex mixer
- Analytical balance

Procedure:

- Calculate the required amount of **M4284** based on the desired concentration and the number and weight of the animals to be dosed. The standard dose is 100 mg/kg.
- Weigh the calculated amount of **M4284** powder using an analytical balance and place it into a sterile microcentrifuge tube.
- Add the appropriate volume of 10% cyclodextrin solution to the tube to achieve the final desired concentration.
- Vortex the mixture vigorously until the **M4284** is completely dissolved. The solution should be clear and free of visible particles.
- Prepare the formulation fresh on the day of administration.

Protocol 2: Administration of M4284 via Oral Gavage in Mice

Materials:

- Prepared **M4284** formulation
- Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
- Syringes (1 mL)
- Animal scale
- 70% ethanol for disinfection

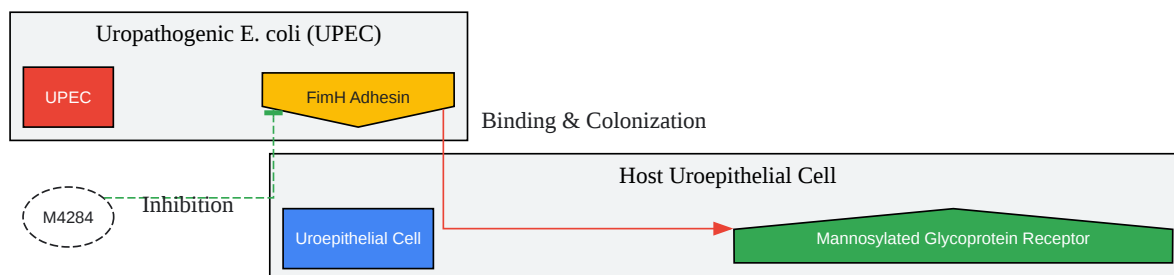
Procedure:

- Animal Handling and Restraint:
 - Properly restrain the mouse by grasping the loose skin over the neck and back. Ensure the head is immobilized to prevent injury.
- Dosage Calculation:

- Weigh each mouse immediately before dosing to ensure accurate dose calculation.
- Calculate the volume of **M4284** formulation to be administered based on the individual mouse's body weight and the desired dose of 100 mg/kg.
- Gavage Procedure:
 - Attach the gavage needle to the syringe filled with the calculated volume of **M4284** solution.
 - Gently introduce the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus.
 - Allow the mouse to swallow the needle. Do not force the needle.
 - Once the needle is properly positioned in the esophagus, slowly administer the **M4284** solution.
 - Carefully withdraw the gavage needle.
- Post-Administration Monitoring:
 - Monitor the animal for a short period after administration for any signs of distress, such as choking or difficulty breathing.
 - Return the animal to its cage.
- Dosing Schedule:
 - For a standard efficacy study, administer three doses of **M4284** orally, with each dose given 8 hours apart over a 24-hour period.

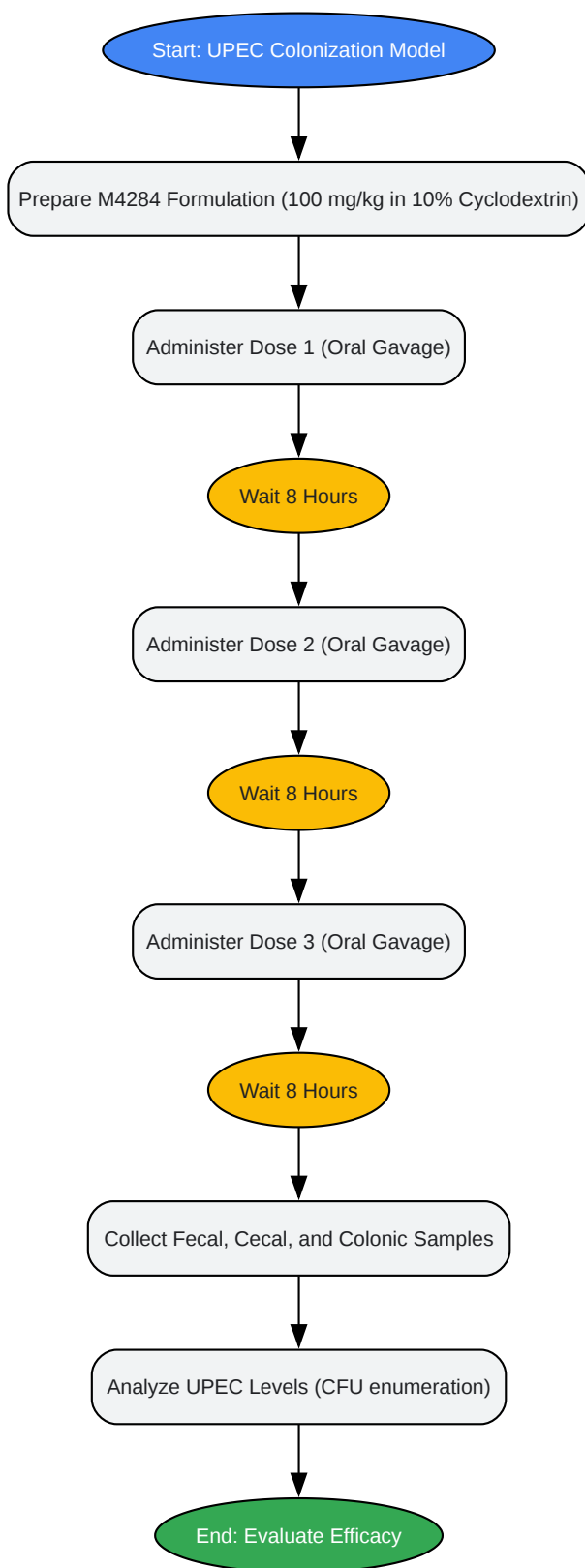
Ethical Considerations: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals. Personnel should be adequately trained in oral gavage techniques to minimize animal stress and potential for injury.

Mandatory Visualizations



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Caption: Mechanism of action of **M4284** in preventing UPEC adhesion.



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Caption: Experimental workflow for **M4284** administration in mice.

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References

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